molecular formula C11H13BrO2 B8299840 3-Bromo-2-methyl-benzoic acid isopropyl ester

3-Bromo-2-methyl-benzoic acid isopropyl ester

Cat. No. B8299840
M. Wt: 257.12 g/mol
InChI Key: KCTGWNFUURTDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-methyl-benzoic acid isopropyl ester is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-methyl-benzoic acid isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methyl-benzoic acid isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-2-methyl-benzoic acid isopropyl ester

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

propan-2-yl 3-bromo-2-methylbenzoate

InChI

InChI=1S/C11H13BrO2/c1-7(2)14-11(13)9-5-4-6-10(12)8(9)3/h4-7H,1-3H3

InChI Key

KCTGWNFUURTDEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (6 mL) was addend over 1 min to a 0° C. suspension of 3-bromo-2-methyl benzoic acid (2.15 g, 10 mmol) in DCM (10 mL). After 30 min of stirring, THF (5 mL) was added to induce dissolution. The now homogeneous solution was stirred for 24 h at rt and the volatile component were removed in vacuo. A portion of the crude acid chloride was dissolved in dry isopropyl alcohol (10 mL) and pyridine (2 mL) was added. After stirring for 4 h at rt, the volatile components were removed in vacuo. The residue was partitioned between EtOAc (70 mL) and HCl (1M, 30 mL) and the layers were separated. The organic layer was washed with HCl (1M, 10 mL), NaHCO3 (3×20 mL), water (30 mL), brine (30 mL), and was dried over sodium sulfate. Removal of solvent in vacuo yielded the title compound as a light-yellow oil which was used without further purification. 1H-NMR (CDCl3): δ 7.69 (d, 2H, J=7.7 Hz), 7.11 (t, 1H, J=7.9 Hz), 5.26 (heptet, 1H, J=6.3 Hz), 2.63 (s, 3H), 1.39 (d, 6H, J=6.3 Hz).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

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